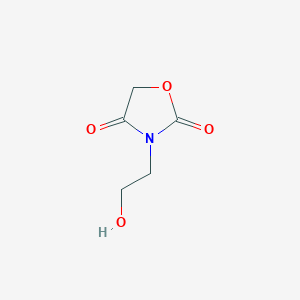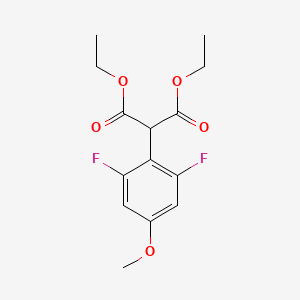
1-Acetyl-6-bromo-3,3-dimethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Acetyl-6-bromo-3,3-dimethylindolin-2-one is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one typically involves the bromination of a precursor indole compound followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation. The reactions are usually carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the bromination and acetylation processes is also common. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and debrominated compounds, each with distinct chemical and biological properties.
科学的研究の応用
1-Acetyl-6-bromo-3,3-dimethylindolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and acetyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, enhancing its efficacy.
類似化合物との比較
6-Bromo-1,3-dihydro-2H-indol-2-one: Lacks the acetyl group, resulting in different chemical properties and biological activities.
1-Acetyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one:
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Contains a nitro group and a spiro structure, leading to distinct chemical behavior.
Uniqueness: 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one is unique due to the presence of both the bromine atom and the acetyl group, which confer specific reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H12BrNO2 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC名 |
1-acetyl-6-bromo-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-7(15)14-10-6-8(13)4-5-9(10)12(2,3)11(14)16/h4-6H,1-3H3 |
InChIキー |
QGRBQCOHNBHKHY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=C(C=CC(=C2)Br)C(C1=O)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1h-Pyrrolo[2,3-c]pyridine-4-carboxamide,7-chloro-n-(2-methylpropyl)-](/img/structure/B8304716.png)






![6-amino-2-(4-dimethylaminophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8304783.png)
